

An In-depth Technical Guide to the Synthesis and Characterization of Tspba

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Compound of Interest		
Compound Name:	Tspba	
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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of **Tspba**, a reactive oxygen species (ROS)-responsive crosslinking agent. It is intended for researchers, scientists, and drug development professionals interested in advanced drug delivery systems and smart biomaterials. **Tspba**, chemically known as N1,N3-Bis(4-boronobenzyl)-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium dibromide, is a key component in the formation of intelligent hydrogels that can release therapeutic payloads in response to specific pathological microenvironments characterized by high levels of ROS.

Synthesis of Tspba

The synthesis of **Tspba** is achieved through a double quaternization reaction. This process involves the reaction of a tertiary diamine, N,N,N',N'-tetramethylpropane-1,3-diamine (TMPA), with two equivalents of a halogenated phenylboronic acid derivative, typically 4-(bromomethyl)phenylboronic acid (BPA).[1] The quaternization of the nitrogen atoms in TMPA by the benzyl bromide groups of BPA results in the formation of the dicationic diammonium structure of **Tspba**.

Experimental Protocol: Synthesis of Tspba

This protocol is based on methodologies reported for the synthesis of ROS-responsive crosslinkers for hydrogel formation.[1]



Materials:

- 4-(Bromomethyl)phenylboronic acid (BPA)
- N,N,N',N'-tetramethylpropane-1,3-diamine (TMPA)
- N,N-dimethylformamide (DMF), anhydrous
- Tetrahydrofuran (THF)

Procedure:

- In a round-bottom flask, dissolve 4-(bromomethyl)phenylboronic acid (4.7 mmol) and N,N,N',N'-tetramethylpropane-1,3-diamine (1.5 mmol) in 40 mL of anhydrous N,N-dimethylformamide (DMF).
- Stir the reaction mixture at 60°C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
- After 24 hours, cool the reaction mixture to room temperature.
- Pour the reaction mixture into 100 mL of tetrahydrofuran (THF) to precipitate the product.
- Collect the precipitate by centrifugation.
- Wash the collected precipitate with THF (3 x 20 mL) to remove any unreacted starting materials and impurities.
- Dry the final product, **Tspba**, in a vacuum oven overnight.
- The structure of the synthesized **Tspba** should be validated by ¹H-NMR spectroscopy.[1]

Characterization of Tspba

The successful synthesis of **Tspba** is confirmed through various analytical techniques. These methods are essential for verifying the chemical structure and purity of the compound.

Physicochemical Properties



Property	Value	Source
Chemical Formula	C21H34B2Br2N2O4	PubChem
Molecular Weight	559.9 g/mol	PubChem
CAS Number	2222566-33-6	BLDpharm

Spectroscopic Data

- ¹H-NMR Spectroscopy: The structure of **Tspba** is primarily confirmed by ¹H-NMR. The spectrum should show characteristic peaks corresponding to the protons of the tetramethylpropane backbone, the benzyl groups, and the phenyl rings. While a detailed interpretation requires the actual spectrum, the integration of these peaks should correspond to the number of protons in the **Tspba** molecule.
- ¹³C-NMR and Mass Spectrometry: Although specific data for **Tspba** is not readily available in the searched literature, standard characterization would involve ¹³C-NMR to identify all unique carbon environments and mass spectrometry (e.g., ESI-MS) to confirm the molecular weight of the dicationic species.

Experimental Workflow and Applications

Tspba is primarily used as a crosslinker to form ROS-responsive hydrogels, often with polyvinyl alcohol (PVA).[1][2][3][4] These hydrogels serve as intelligent drug delivery systems.

Protocol: Formation of Tspba-PVA Hydrogel

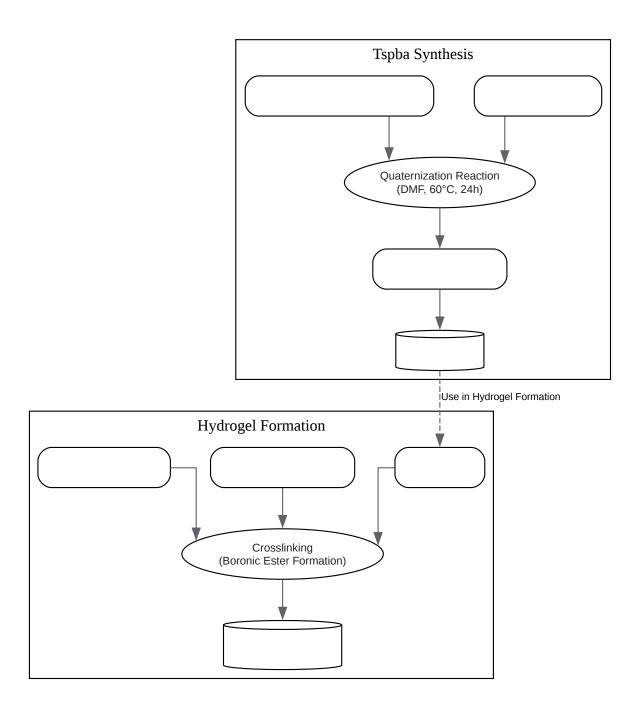
- Prepare a solution of PVA in an appropriate solvent (e.g., deionized water or PBS). The concentration of PVA can be varied to achieve desired hydrogel properties.
- Prepare a solution of the Tspba crosslinker.
- The hydrogel is formed by mixing the PVA solution with the **Tspba** solution. The crosslinking occurs through the formation of phenylboronic ester bonds between the boronic acid groups of **Tspba** and the hydroxyl groups of PVA.[2][4]



• Therapeutic agents, such as small molecule drugs or biologics, can be encapsulated within the hydrogel by including them in the PVA or **Tspba** solution before mixing.

Visualization of Experimental Workflow





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Caption: Workflow for the synthesis of **Tspba** and its use in the formation of a drug-loaded hydrogel.

Signaling Pathway: ROS-Responsive Drug Delivery and Inhibition of Ferroptosis

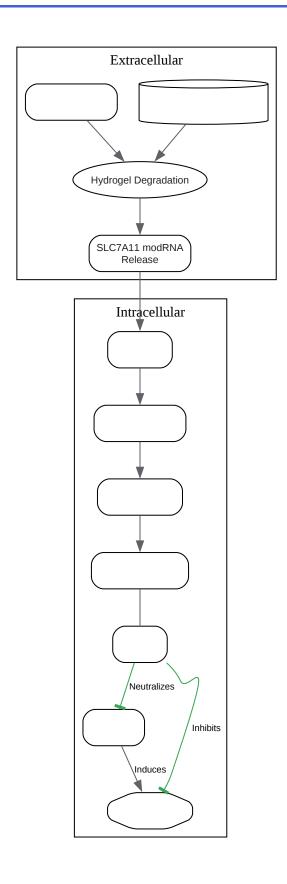
A key application of **Tspba**-based hydrogels is in the targeted delivery of therapeutics to environments with high oxidative stress, a hallmark of conditions like inflammation and cancer. The phenylboronic ester bonds that form the hydrogel network are susceptible to cleavage by ROS, such as hydrogen peroxide (H₂O₂). This cleavage leads to the degradation of the hydrogel and the controlled release of the encapsulated drug.

A notable example is the use of a **Tspba**-PVA hydrogel to deliver modified RNA (modRNA) encoding for SLC7A11, a cystine/glutamate antiporter, to inhibit ferroptosis. Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. SLC7A11 promotes the uptake of cystine, which is a precursor for the synthesis of glutathione (GSH). GSH is a crucial antioxidant that, in conjunction with the enzyme glutathione peroxidase 4 (GPX4), neutralizes lipid ROS and prevents ferroptosis.

In pathological conditions with high ROS, the **Tspba** hydrogel degrades, releasing the SLC7A11 modRNA. This leads to increased SLC7A11 expression in target cells, enhanced GSH synthesis, and subsequent inhibition of ferroptosis.

Visualization of the Signaling Pathway





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